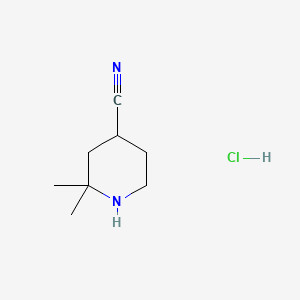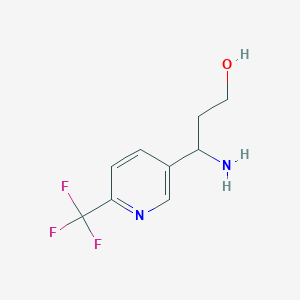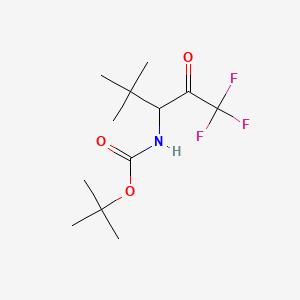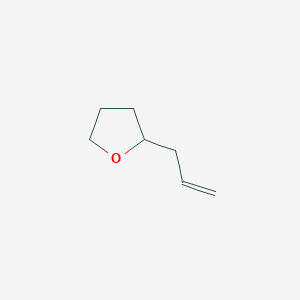![molecular formula C16H17Cl2N B13584056 rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis: is a chemical compound with the molecular formula C16H16ClN·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction to form the cyclopropyl ring.
Introduction of the phenyl groups: The phenyl groups are introduced through a series of substitution reactions.
Formation of the amine group: The amine group is introduced through a reductive amination reaction.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxides.
Reduction: It can also undergo reduction reactions, where it is converted to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: In biology, this compound is used in studies of enzyme inhibition and receptor binding. It is also used in studies of cellular signaling pathways and gene expression.
Medicine: In medicine, this compound is used in the development of new drugs and therapeutic agents. It is also used in studies of drug metabolism and pharmacokinetics.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies.
Mecanismo De Acción
The mechanism of action of rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis involves its interaction with specific molecular targets and pathways. This compound can bind to receptors and enzymes, modulating their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
- rac-(4-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans
- rac-(4-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis
- rac-(4-chlorophenyl)[(1S,2R)-2-phenylcyclopropyl]methanamine hydrochloride, cis
Comparison: rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis is unique due to its specific stereochemistry and the presence of the 4-chlorophenyl group. This gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the 4-chlorophenyl group may enhance its binding affinity to certain receptors or enzymes, making it more potent in certain applications.
Propiedades
Fórmula molecular |
C16H17Cl2N |
|---|---|
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H/t14-,15-,16?;/m1./s1 |
Clave InChI |
SERYHQPIIQYBJR-DIJIFYRPSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl |
SMILES canónico |
C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
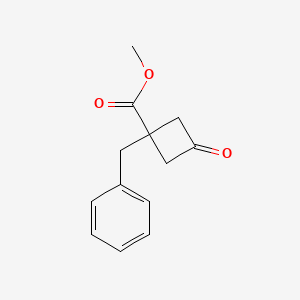
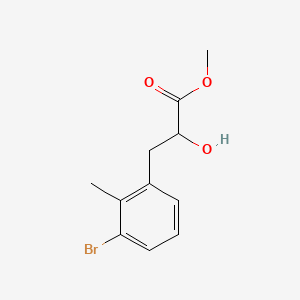
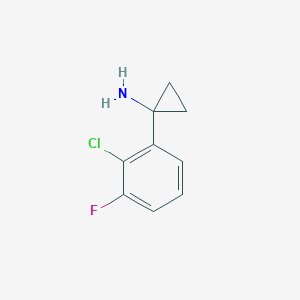
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)

